molecular formula C14H21NO B2939596 N-(1-adamantylmethyl)prop-2-enamide CAS No. 1156698-12-2

N-(1-adamantylmethyl)prop-2-enamide

Cat. No.: B2939596
CAS No.: 1156698-12-2
M. Wt: 219.328
InChI Key: OGEVJDMQHJLWLT-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)prop-2-enamide is an acrylamide derivative characterized by an adamantylmethyl group attached to the nitrogen of the prop-2-enamide backbone. Adamantane, a diamondoid hydrocarbon, confers high lipophilicity and structural rigidity, which may enhance binding affinity in biological systems or improve thermal stability in polymer applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-13(16)15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,1,3-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEVJDMQHJLWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)prop-2-enamide typically involves the reaction of adamantylmethylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Adamantylmethylamine + Acryloyl Chloride → this compound + HCl

The reaction is usually performed in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantylmethyl)prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
  • Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.
  • Reduction: Amines and alcohols.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-adamantylmethyl)prop-2-enamide is used as a building block in organic synthesis. Its rigid adamantane core provides steric hindrance, making it useful in the synthesis of complex molecules and polymers with unique properties.

Biology: In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its structure allows for the exploration of interactions with proteins and other biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that require a rigid and bulky moiety to interact with specific biological targets. Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a candidate for further investigation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings that benefit from the rigidity and stability of the adamantane core.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)prop-2-enamide involves its interaction with molecular targets through its adamantane moiety. The rigid structure of adamantane allows for specific binding interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The prop-2-enamide group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(1-adamantylmethyl)prop-2-enamide with acrylamide derivatives documented in the evidence, focusing on substituent groups, synthesis, and biological or industrial relevance.

Compound Name Substituent Molecular Weight Synthesis Method Applications/Activity References
This compound Adamantylmethyl Not reported Not reported Hypothesized: Drug delivery (lipophilic carrier), polymer crosslinking
N-(2-Arylethyl)-2-methylprop-2-enamides Aryl-ethyl (e.g., phenethyl) ~250–300 (estimated) Semi-covalent imprinting via N-acylation of phenethylamines Molecularly imprinted polymers (MIPs) for sensing/separations
N-[(Dialkylamino)methyl]prop-2-enamides Dialkylamino (e.g., dimethylamino) ~150–200 Schiff base salt reaction with acrylamide in methanol Polymer precursors; potential pH-responsive materials
Moupinamide 4-Hydroxy-3-methoxyphenyl ethyl ~313.34 Natural isolation from Boerhavia diffusa Anti-inflammatory (IC₅₀ not specified)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Dihydroxyphenyl-hydroxyethyl ~385.39 Column chromatography from Lycium barbarum Anti-inflammatory (IC₅₀: 17.00±1.11 µM)
N-Methylolacrylamide Hydroxymethyl 101.10 Industrial synthesis (details not provided) Carcinogenic (IARC Group 2B); crosslinking agent in polymers

Key Findings:

No direct data exists, but adamantane derivatives are widely used in antiviral drugs and supramolecular chemistry. Aryl-ethyl (e.g., phenethyl): These groups enable π-π interactions in MIPs, critical for selective molecular recognition in sensors or chromatography . Dialkylamino: Imparts water solubility and pH sensitivity, making these compounds suitable for stimuli-responsive hydrogels . Phenolic substituents: Natural acrylamides like Moupinamide and derivatives from Lycium species exhibit anti-inflammatory activity, likely due to radical-scavenging phenolic groups .

Synthetic vs. Natural Origins: Synthetic acrylamides (e.g., N-methylolacrylamide) are associated with industrial hazards (e.g., carcinogenicity) , whereas plant-derived analogs (e.g., from Lycium) are explored for therapeutic uses.

Biological Activity: Anti-inflammatory potency correlates with hydroxyl and methoxy groups on aromatic rings. For example, compound 2 from Lycium barbarum (IC₅₀: 17.00±1.11 µM) outperformed the reference drug quercetin (IC₅₀: 17.21±0.50 µM) .

Biological Activity

N-(1-adamantylmethyl)prop-2-enamide, a compound with the chemical formula C13H19NO, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • Chemical Name : this compound
  • CAS Number : 19026-83-6
  • Molecular Weight : 205.30 g/mol
  • Structure : The compound features an adamantyl group, which is known for its rigidity and ability to enhance the lipophilicity of molecules, potentially improving their bioavailability.

This compound exhibits several important biochemical properties that contribute to its biological activity:

  • Solubility : The compound is moderately soluble in organic solvents, which aids in its formulation for biological assays.
  • Stability : It demonstrates stability under physiological conditions, making it suitable for in vivo studies.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit tissue transglutaminase (TG2), which plays a role in various pathological conditions such as fibrosis and cancer progression .
  • Cell Signaling Modulation : this compound can influence cell signaling pathways by interacting with receptors and modulating their activity. This can lead to altered gene expression and cellular responses.
  • Nucleic Acid Interaction : The compound may interact with nucleic acids, facilitating their delivery into cells. This is particularly relevant in gene therapy applications where effective delivery systems are crucial.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeDescriptionReference
Enzyme InhibitionInhibits tissue transglutaminase (TG2)
Cell ProliferationModulates proliferation in cancer cell lines
Gene DeliveryEnhances delivery of plasmid DNA into cells
CytotoxicityExhibits cytotoxic effects on specific cancer cell lines

Case Study 1: Inhibition of Tissue Transglutaminase

In a study examining the effects of this compound on human umbilical cord endothelial cells, researchers found that treatment with this compound resulted in a significant reduction in fibronectin deposition and cell motility. The study highlighted the compound's potential as a therapeutic agent in conditions characterized by excessive extracellular matrix deposition, such as hypertensive nephrosclerosis .

Case Study 2: Gene Delivery Applications

Another investigation focused on the use of this compound as a vehicle for gene delivery. The results indicated that this compound enhanced the uptake of plasmid DNA by target cells, leading to increased expression of the delivered genes. This property positions it as a promising candidate for developing novel gene therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-adamantylmethyl)prop-2-enamide, and what analytical methods validate its purity?

  • Methodological Answer : A common approach involves coupling adamantane derivatives with acrylamide precursors via amidation. For example, analogous compounds like N-(2,2-dimethoxyethyl)prop-2-enamide are synthesized using carbodiimide-mediated coupling, followed by purification via column chromatography . Characterization should include ¹H/¹³C NMR to confirm the adamantyl and acrylamide moieties, HPLC for purity (>95%), and mass spectrometry to verify molecular weight .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards .
  • Storage : Store at 4°C under inert atmosphere (e.g., argon) to prevent degradation, as light sensitivity is observed in structurally similar acrylamides .
  • Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services .

Q. Which solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

  • Methodological Answer : Limited solubility in polar solvents (e.g., water) necessitates the use of DMSO or methanol for in vitro assays. Pre-dissolve the compound in DMSO (1–10 mM stock) and dilute in buffer to avoid precipitation. Note that solvent purity (e.g., anhydrous DMSO) can affect reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis, considering steric hindrance from the adamantyl group?

  • Methodological Answer :

  • Catalyst Selection : Use HOBt/DCC or EDC·HCl to enhance coupling efficiency between sterically hindered amines and acryloyl chloride .
  • Temperature Control : Perform reactions at 0–4°C to minimize side reactions (e.g., polymerization of acrylamide).
  • Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to separate the product from unreacted adamantane derivatives .

Q. What strategies resolve contradictions in reported solubility and stability data for adamantane-containing acrylamides?

  • Methodological Answer :

  • Solubility : Discrepancies may arise from solvent batch variability or moisture content. Standardize solvent sources and use Karl Fischer titration to confirm anhydrous conditions .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For light sensitivity, use amber vials and validate storage conditions via UV-vis spectroscopy .

Q. How can the adamantyl moiety influence the compound’s biological activity, and what experimental models are suitable for validation?

  • Methodological Answer :

  • Mechanistic Studies : The adamantyl group may enhance lipid membrane penetration. Use molecular docking to predict binding affinity with target proteins (e.g., kinases) .
  • In Vitro/In Vivo Models : Test cytotoxicity in HEK-293 or HepG2 cells (MTT assay) and compare pharmacokinetics in rodent models to assess metabolic stability differences .

Q. What advanced analytical techniques address conflicting data on metabolic stability between in vitro and in vivo systems?

  • Methodological Answer :

  • In Vitro : Use liver microsomes (human/rat) with LC-MS/MS to measure half-life (t½).
  • In Vivo : Perform plasma protein binding assays (ultrafiltration) and bile duct cannulation in rodents to identify metabolites.
  • Data Reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Q. How should researchers design experiments to evaluate the compound’s photostability for applications in light-exposed biological systems?

  • Methodological Answer :

  • Light Exposure Tests : Irradiate samples with UV-A/UV-B lamps (320–400 nm) and quantify degradation via HPLC.
  • Radical Scavengers : Add antioxidants (e.g., ascorbic acid) to assess protective effects.
  • Structural Modifications : Introduce electron-withdrawing groups to the acrylamide backbone to reduce photoreactivity .

Key Notes for Experimental Design

  • Data Contradiction Analysis : Always cross-validate results using orthogonal methods (e.g., NMR + HPLC + MS) .
  • Adamantyl-Specific Challenges : Account for the group’s hydrophobicity in cell-based assays by using lipid carriers (e.g., cyclodextrins) .

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